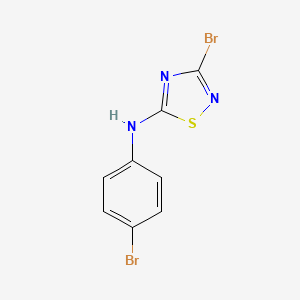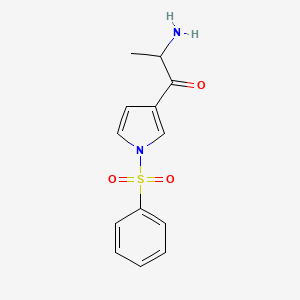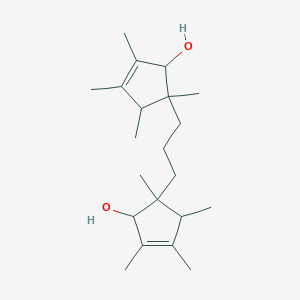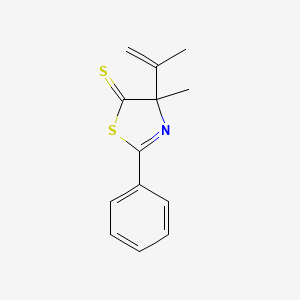![molecular formula C10H14FNO3S2 B14321412 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-75-2](/img/structure/B14321412.png)
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a fluorine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a sulfonyl chloride with an amine in the presence of a base such as pyridine.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Hydroxybutyl Group: This step involves the reaction of the benzene ring with a hydroxybutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation has also been reported to enhance reaction rates and yields in the synthesis of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to a sulfinamide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-[(4-carboxybutyl)sulfanyl]benzene-1-sulfonamide.
Reduction: Formation of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3,4-Difluorobenzenesulfonamide
- 4-Bromo-3-fluorobenzenesulfonamide
Uniqueness
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is unique due to the presence of the hydroxybutyl group, which imparts additional functional versatility compared to other sulfonamides
Properties
CAS No. |
108966-75-2 |
|---|---|
Molecular Formula |
C10H14FNO3S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-fluoro-4-(4-hydroxybutylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S2/c11-9-7-8(17(12,14)15)3-4-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2,(H2,12,14,15) |
InChI Key |
VCSKMHJYQZYTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)SCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)



![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
